molecular formula C11H13BrN2O2 B2589866 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide CAS No. 1708250-62-7

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide

Cat. No.: B2589866
CAS No.: 1708250-62-7
M. Wt: 285.141
InChI Key: BCPORKYUXDCLST-UHFFFAOYSA-N
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Description

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a bromine atom at the 5-position, a cyclopropylmethyl group attached to the nitrogen atom, and a methoxy group at the 2-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide typically involves multiple steps. One common method starts with the bromination of 2-methoxynicotinamide to introduce the bromine atom at the 5-position. This can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The resulting 5-bromo-2-methoxynicotinamide is then subjected to a nucleophilic substitution reaction with cyclopropylmethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination.

    Cyclopropylmethylamine: Used for nucleophilic substitution.

    Palladium Catalysts: Used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methoxynicotinamide: Lacks the cyclopropylmethyl group.

    N-(Cyclopropylmethyl)-2-methoxynicotinamide: Lacks the bromine atom.

    2-Methoxynicotinamide: Lacks both the bromine atom and the cyclopropylmethyl group.

Uniqueness

5-Bromo-N-(cyclopropylmethyl)-2-methoxynicotinamide is unique due to the combination of the bromine atom, cyclopropylmethyl group, and methoxy group on the nicotinamide ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(cyclopropylmethyl)-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O2/c1-16-11-9(4-8(12)6-14-11)10(15)13-5-7-2-3-7/h4,6-7H,2-3,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPORKYUXDCLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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